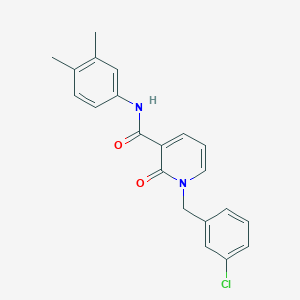

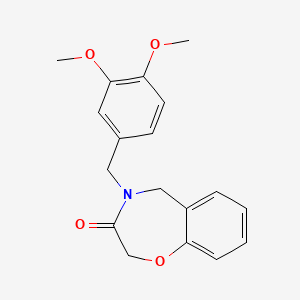

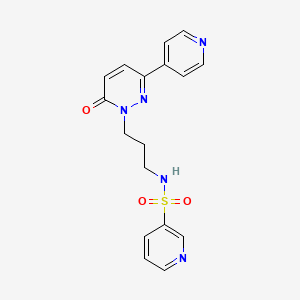

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile" is a novel chemical entity that appears to be related to a series of compounds with potential pharmacological applications. The related compounds have been synthesized and evaluated for their antidepressant and antianxiety activities, as well as for their fungicidal and herbicidal properties . These compounds are characterized by the presence of a furan moiety, a piperazine ring, and various other substituents that contribute to their biological activity.

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the Claisen-Schmidt condensation of 2-acetylfuran with different aromatic aldehydes to produce 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates are then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. The final step involves a Mannich reaction with N-methyl piperazine to yield the desired products . The structures of these compounds are confirmed using various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the piperazine ring adopts a chair conformation and that the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing. Computational density functional theory (DFT) calculations have also been performed to identify reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The related compounds synthesized in these studies have been evaluated for their biological activities, which include antidepressant and antianxiety effects in animal models, as well as fungicidal and herbicidal activities. The antidepressant activities were assessed using Porsolt’s behavioral despair test, and the antianxiety effects were evaluated using the plus maze method . The fungicidal and herbicidal activities were determined through in vitro and in vivo assays against several plant fungi and herbicidal activity against Brassica campestris .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, and chemical properties of the related compounds have been characterized. The compounds' structures were confirmed by spectroscopic data, and their biological activities were assessed through various bioassays. The research provides insights into the design and discovery of new agrochemicals with novel heterocyclic structures . Additionally, a highly sensitive and selective HPLC-DAD method has been developed for the determination of a related compound, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, in a 1% injection solution, which could be relevant for quality control and pharmacokinetic studies .

Scientific Research Applications

Characterization and Radioligand Applications

Research has explored compounds structurally related to 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, focusing on their roles in neuroimaging and receptor binding studies. For instance, the characterization of radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC has provided insights into the metabolism of new radioligands crucial for the development of biomathematical models. These models interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996). Furthermore, exquisite delineation of 5-HT1A receptors in the human brain with PET and [carbonyl-11 C]WAY-100635 has been reported, demonstrating the superior qualities of this radioligand for PET studies of 5-HT1A receptors (Pike et al., 1996).

Neuropharmacology and Receptor Studies

The effects of antipsychotic drugs on the 5-HT1A serotoninergic system have been studied to understand their impact on schizophrenia treatment. For example, a PET study using [18F]4-(2-methoxyphenyl)-1-[2-(N-2-pirydynyl)-p-luorobenzamido]-ethyl-piperazine investigated the impact of various antipsychotic drugs on the 5-HT1A system, revealing significant reductions in binding potential, potentially reflecting the pathophysiology of schizophrenia or medication effects (Lerond et al., 2013). Another study on 5-HT(1A) receptor occupancy by a novel full antagonist demonstrated the potential applications of these compounds in treating anxiety and mood disorders, highlighting the importance of high occupancy of human brain 5-HT(1A) receptors at doses producing minimal acute side effects (Rabiner et al., 2002).

Imaging and Diagnostic Applications

The first delineation of 5-HT1A receptors in living human brain with PET and [11C]WAY-100635 showcased the potential of these radioligands in studying central 5-HT1A receptors, offering insights into psychiatric and neurological disorders as well as investigating the pharmacology of CNS drugs (Pike et al., 1995). Moreover, in vivo delineation of 5-HT1A receptors in human brain with [18F]MPPF provided quantitative analysis of 5-HT1A receptor distribution, underscoring the ligand's potential in monitoring changes in endogenous serotonin levels (Passchier et al., 2000).

properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-7-4-12-27-17/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNZOXDGZRWFLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)